

Synthesis of Mosapride Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Des-4-fluorobenzyl mosapride*

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Introduction

Mosapride, a selective 5-HT₄ receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility. Its metabolism in the body leads to the formation of several metabolites, primarily through pathways such as dealkylation, N-oxidation, and morpholine ring cleavage. The synthesis of these metabolites is crucial for various aspects of drug development, including the confirmation of their chemical structures, evaluation of their pharmacological activity and potential toxicity, and their use as reference standards in metabolic studies. This technical guide provides an in-depth overview of the synthesis of key mosapride metabolites, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

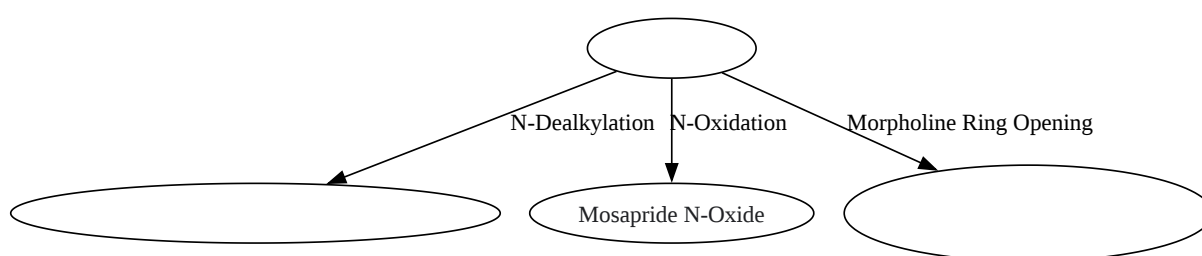
Major Metabolic Pathways of Mosapride

The primary metabolic transformations of mosapride involve modifications of the morpholine and N-benzyl groups. The three principal metabolic pathways are:

- **N-Dealkylation:** This pathway involves the removal of the p-fluorobenzyl group from the morpholine nitrogen, leading to the formation of des-p-fluorobenzyl mosapride, also known as M1. This is a major metabolite of mosapride.^{[1][2]}

- N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form mosapride N-oxide.[1][2]
- Morpholine Ring Opening: This pathway results in the cleavage of the morpholine ring, leading to a more polar metabolite.[1][2]

These metabolic pathways are crucial in understanding the disposition and potential activity of mosapride in vivo.



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Synthesis of Key Mosapride Metabolites

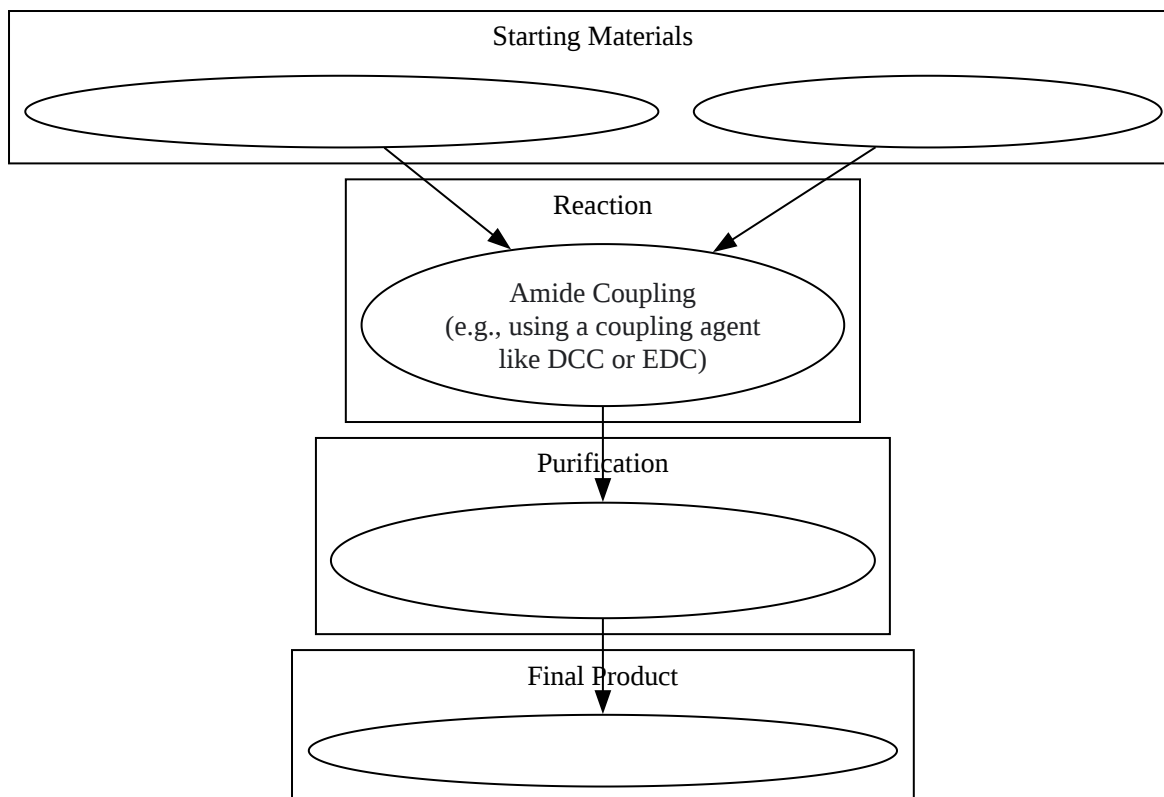
The chemical synthesis of mosapride metabolites is essential for their structural confirmation and for conducting further pharmacological and toxicological studies.

Synthesis of Des-p-fluorobenzyl Mosapride (M1)

Des-p-fluorobenzyl mosapride is the primary metabolite of mosapride. Its synthesis involves the coupling of 4-amino-5-chloro-2-ethoxybenzoic acid with 2-(aminomethyl)morpholine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of des-p-fluorobenzyl mosapride is not explicitly available in the searched literature. However, a general synthetic approach can be inferred from the synthesis of mosapride itself, where 4-amino-5-chloro-2-ethoxybenzoic acid is coupled with the appropriate amine.



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Synthesis of Mosapride N-Oxide

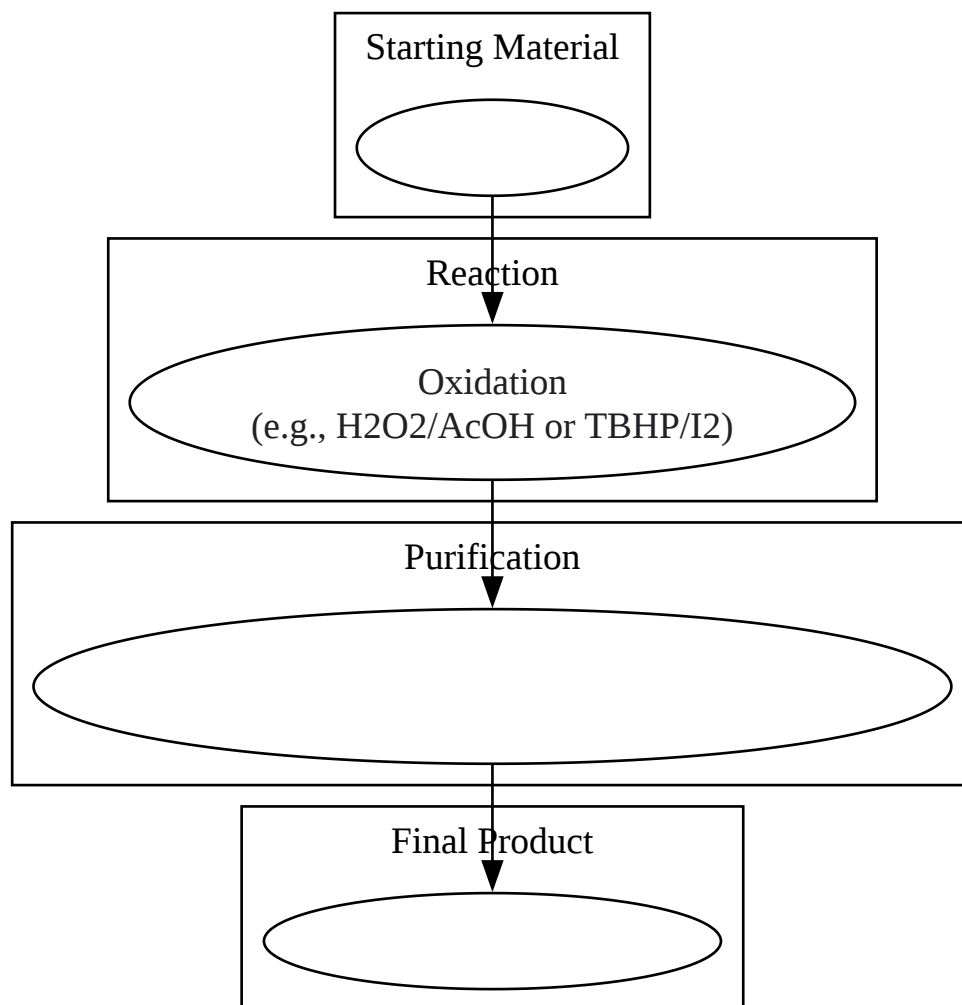
Mosapride N-oxide is formed by the oxidation of the tertiary amine in the morpholine ring. Several methods can be employed for this transformation.

Experimental Protocol:

- Method 1: Oxidation with Tert-Butyl Hydroperoxide (TBHP) and Iodine. A patent describes a method for oxidative amidation to produce mosapride, which could potentially be adapted for N-oxidation.[3] In a typical procedure, mosapride would be dissolved in a suitable solvent like

acetonitrile, followed by the addition of TBHP and a catalytic amount of iodine. The reaction mixture would then be heated to achieve the desired oxidation.

- Method 2: Oxidation with Hydrogen Peroxide. A common method for N-oxidation involves the use of hydrogen peroxide in a suitable solvent like acetic acid or ethanol. The reaction is typically carried out at a slightly elevated temperature to facilitate the oxidation.



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Synthesis of Morpholine Ring-Opened Metabolite

The synthesis of the morpholine ring-opened metabolite is more complex and involves multiple steps. While a specific protocol for the mosapride metabolite is not readily available, the

synthesis of analogous ring-opened morpholine derivatives often involves reductive amination or other ring-opening strategies.

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the synthesis of a suitable precursor with a protected amino alcohol functionality, which is then coupled to the 4-amino-5-chloro-2-ethoxybenzoyl moiety. Subsequent deprotection and further modification would yield the desired ring-opened structure.

Quantitative Data on Mosapride Metabolite Synthesis

Quantitative data such as reaction yields and purity are critical for evaluating the efficiency and success of a synthetic protocol. The following table summarizes the available quantitative data for the synthesis of mosapride and its impurities, which can provide an indication of the expected outcomes for metabolite synthesis.

Compound	Starting Material(s)	Reagents/Conditions	Yield (%)	Purity (%)	Reference
Mosapride	2-ethoxy-4-amino-5-chlorobenzyl methyl ether, 2-aminomethyl-4-(4-fluorobenzyl) morpholine	TBHP, I2, Acetonitrile, 70°C	74	-	[3]
Mosapride Citrate	4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl) morpholin-2-yl)methyl)benzamide, Citric Acid	Ethanol, Water	89.0	-	[4]
Mosapride Impurity	2-amino-4-chloro-5-ethoxybenzoic acid, 2-aminomethyl-4-(4-fluorobenzyl) morpholine	EDCI, HOBT, DMF, Triethylamine	89	>98	A patent for a mosapride impurity
Mosapride N-Oxide	-	-	-	>98 (by HPLC)	[5]

Note: Detailed quantitative data for the synthesis of all specific metabolites are not consistently reported in the publicly available literature.

Purification and Characterization

Purification of the synthesized metabolites is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final compounds is then assessed using analytical HPLC.

Structural confirmation of the synthesized metabolites is carried out using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C NMR): To elucidate the chemical structure and confirm the connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of mosapride metabolites is a vital component of drug development research. While general synthetic strategies can be inferred from the synthesis of the parent drug and related compounds, detailed experimental protocols and comprehensive quantitative data for each metabolite are not always readily available in the public domain. This guide provides a consolidated overview of the known synthetic approaches and data, highlighting the need for further detailed studies to establish robust and well-characterized synthetic routes for all major mosapride metabolites. Such studies will be invaluable for advancing our understanding of the pharmacology and safety profile of mosapride.

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